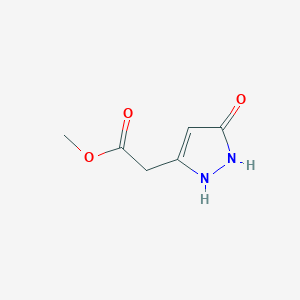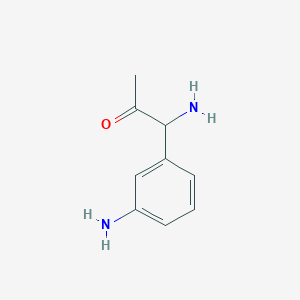
1-Amino-1-(3-aminophenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(3-aminophenyl)acetone is an organic compound characterized by the presence of both amino and ketone functional groups. It appears as a white to pale yellow crystalline solid and is soluble in organic solvents such as chloroform and ethanol
Méthodes De Préparation
The synthesis of 1-Amino-1-(3-aminophenyl)acetone can be achieved through several methods. One common approach involves the base-catalyzed Claisen-Schmidt condensation reaction. In this method, an ethanolic solution of p-bromo benzaldehyde and 3,4-dimethoxy acetophenone is stirred for 4-5 hours in the presence of 10% potassium hydroxide . This reaction yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
1-Amino-1-(3-aminophenyl)acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-amino-1-(3-aminophenyl)ethanol.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-1-(3-aminophenyl)acetone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Amino-1-(3-aminophenyl)acetone exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-Amino-1-(3-aminophenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(4-aminophenyl)acetone: Similar structure but with the amino group in the para position.
1-Amino-1-(2-aminophenyl)acetone: Similar structure but with the amino group in the ortho position.
1-Amino-1-(3-methoxyphenyl)acetone: Similar structure but with a methoxy group instead of an amino group.
The uniqueness of this compound lies in the specific positioning of the amino groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-amino-1-(3-aminophenyl)propan-2-one |
InChI |
InChI=1S/C9H12N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-5,9H,10-11H2,1H3 |
Clé InChI |
CYVBNARSACYXEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



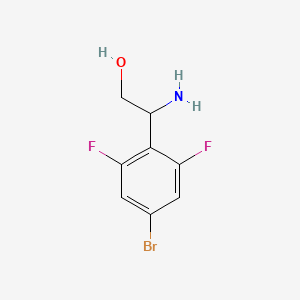
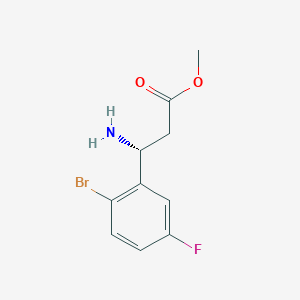
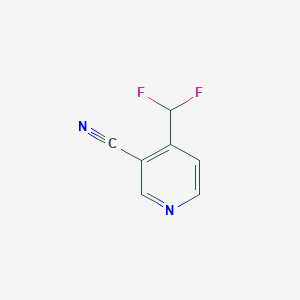
![8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid](/img/structure/B13042805.png)
![7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13042807.png)
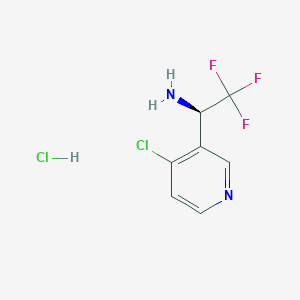
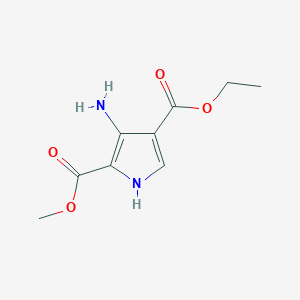


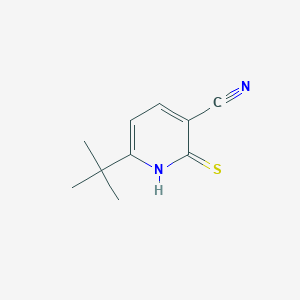
![8-Phenylbicyclo[3.2.1]octan-3-amine](/img/structure/B13042869.png)

